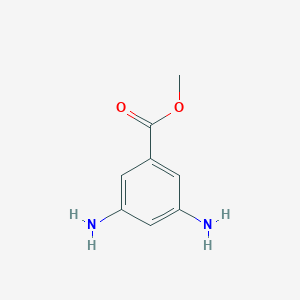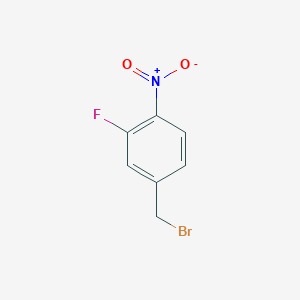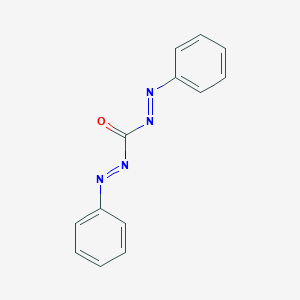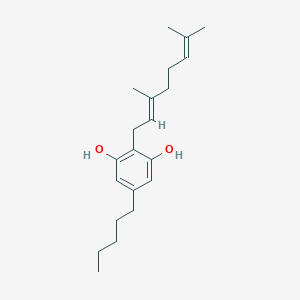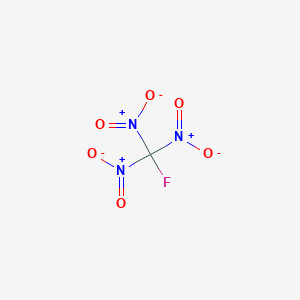
Methane, fluorotrinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, fluorotrinitro- (also known as RDX) is a powerful explosive that has been used in military and industrial applications for decades. It is a white crystalline powder that is highly stable and can be easily transported and stored. RDX is a member of the nitramine family of explosives, which are known for their high energy density and low sensitivity to shock and friction. In
Mécanisme D'action
RDX acts as an explosive by undergoing a rapid decomposition reaction when subjected to heat or shock. The decomposition of RDX produces a large amount of gas, which rapidly expands and creates a shockwave. The shockwave can cause significant damage to structures and materials.
Effets Biochimiques Et Physiologiques
RDX has been shown to have toxic effects on the nervous system, liver, and kidneys. Exposure to RDX can cause seizures, convulsions, and other neurological symptoms. RDX has also been shown to have mutagenic and carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
RDX is a highly stable compound that can be easily stored and transported. It is also relatively inexpensive compared to other high-energy explosives. However, RDX is highly toxic and can be difficult to handle safely. Its use in laboratory experiments requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for the study of RDX. One area of research is the development of new methods for the synthesis of RDX that are more efficient and environmentally friendly. Another area of research is the development of new applications for RDX, such as its use in biomedical applications. Finally, there is a need for further research into the toxic effects of RDX and the development of methods for the safe handling and disposal of RDX.
Conclusion:
In conclusion, RDX is a powerful explosive that has been extensively studied for its military applications. However, it also has potential applications in biomedical research. RDX has toxic effects on the nervous system, liver, and kidneys, and its use in laboratory experiments requires specialized equipment and expertise. There are several potential future directions for the study of RDX, including the development of new synthesis methods and applications, and further research into its toxic effects.
Applications De Recherche Scientifique
RDX has been extensively studied for its explosive properties and military applications. However, it has also been the subject of scientific research for its potential use in biomedical applications. RDX has been shown to have antimicrobial properties and has been studied for its potential use in wound healing and as a treatment for infections.
Propriétés
Numéro CAS |
1840-42-2 |
|---|---|
Nom du produit |
Methane, fluorotrinitro- |
Formule moléculaire |
CFN3O6 |
Poids moléculaire |
169.03 g/mol |
Nom IUPAC |
fluoro(trinitro)methane |
InChI |
InChI=1S/CFN3O6/c2-1(3(6)7,4(8)9)5(10)11 |
Clé InChI |
IHOVZLJULZIGOW-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canonique |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
Autres numéros CAS |
1840-42-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


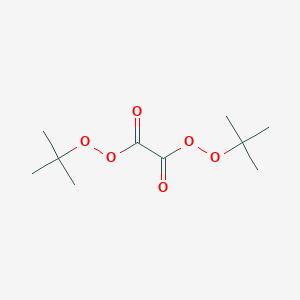
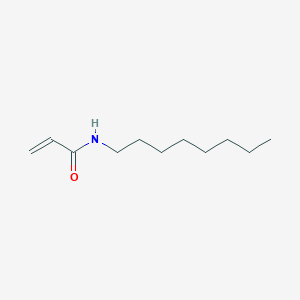
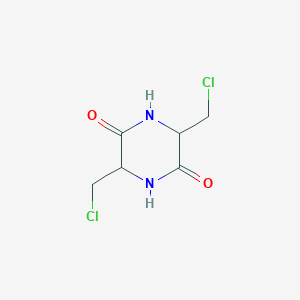
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
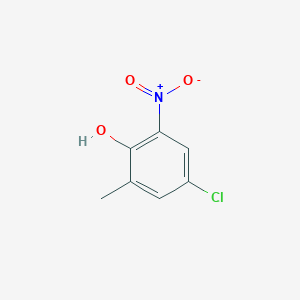
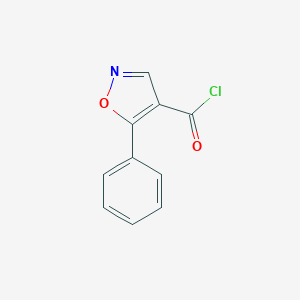
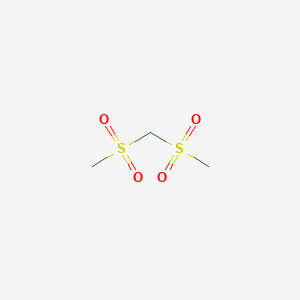
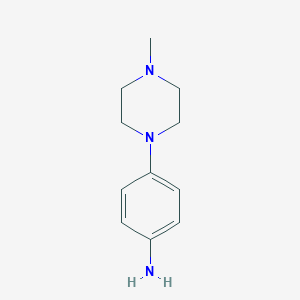
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
